1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Description
1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a synthetic sulfonamide derivative featuring a benzoxazepin core structure. The compound is characterized by a 2-fluorophenyl group attached to the methanesulfonamide moiety and three methyl substituents (3,3,5-trimethyl) on the benzoxazepin ring. Its molecular formula is C₂₁H₂₃FN₂O₄S, with a molecular weight of 418.48 g/mol.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-19(2)12-26-17-10-14(8-9-16(17)22(3)18(19)23)21-27(24,25)11-13-6-4-5-7-15(13)20/h4-10,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBRNVVNRUWLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide , known by its CAS number 921903-81-3, is a synthetic organic molecule that has garnered attention in pharmacological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Information
- Molecular Formula : C19H21FN2O4S
- Molecular Weight : 392.4 g/mol
- IUPAC Name : 1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Research indicates that the compound exhibits significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes critical in metabolic pathways.
- Antiproliferative Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential use in oncology.
- Neuroprotective Properties : Preliminary studies suggest it may protect neuronal cells from oxidative stress.
Anticancer Activity
A notable study evaluated the anticancer properties of the compound against colorectal cancer (CRC) cell lines. The results demonstrated:
- Cell Lines Tested : HCT116 and HT-29.
- Methodology : Sulforhodamine B assay was employed to determine IC50 values.
- Findings :
- The compound significantly inhibited cell proliferation with an IC50 value of approximately 15 µM.
- Induced apoptosis was confirmed via Annexin V-FITC/PI staining and Western blot analysis showing upregulation of pro-apoptotic markers.
Neuroprotective Effects
Another research project investigated the neuroprotective effects against oxidative stress-induced neuronal damage:
- Model Used : SH-SY5Y neuroblastoma cells.
- Results :
- The compound reduced reactive oxygen species (ROS) levels by 40%.
- Enhanced cell viability under oxidative stress conditions compared to untreated controls.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Differences
Implications of Structural Variations
Electrophilic Substituents :
- The 2-fluorophenyl group in the target compound vs. the 4-chlorophenyl in the analog may alter electronic distribution and binding affinity. Fluorine’s smaller size and higher electronegativity could enhance metabolic stability compared to chlorine .
- Chlorine’s larger atomic radius and polarizability in the analog might favor interactions with hydrophobic pockets in biological targets.
The 5-ethyl group in the analog may increase lipophilicity, influencing membrane permeability and bioavailability .
Molecular Weight and Drug-Likeness: Both compounds exceed 400 g/mol, approaching the upper limit of Lipinski’s rule of five.
Research Findings and Hypotheses
While direct pharmacological data for the target compound are scarce, inferences can be drawn from its structural analogs:
- Metabolic Stability : Fluorine’s presence in the target compound may reduce oxidative metabolism in the liver compared to chlorine-containing analogs, as observed in other fluorinated pharmaceuticals .
- Target Selectivity : The steric bulk from the 3,3,5-trimethyl groups might enhance selectivity for rigid binding sites, such as enzyme active sites or GPCRs, compared to the less hindered analog.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzoxazepine core followed by sulfonamide coupling. Key steps include:
- Benzoxazepine Core Formation : Cyclization of substituted aminophenol derivatives under controlled pH (6.5–7.5) and temperature (60–80°C) to ensure regioselectivity .
- Sulfonamide Coupling : Reacting the benzoxazepine intermediate with 1-(2-fluorophenyl)methanesulfonyl chloride in anhydrous DCM, using triethylamine as a base at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures improve purity (>95%) . Optimization Tips: Monitor reaction progress via TLC and adjust stoichiometry of sulfonyl chloride to avoid over-functionalization.
Q. Which analytical techniques are critical for confirming structural identity and purity?
- NMR Spectroscopy : 1H/13C NMR resolves substituent positions on the benzoxazepine ring and sulfonamide linkage (e.g., δ 3.2–3.5 ppm for N-methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragments (e.g., loss of SO2 or fluorophenyl groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm for aromatic systems .
Q. What initial biological screening approaches are appropriate for assessing therapeutic potential?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) at 1–100 µM concentrations .
- Molecular Docking : Preliminary target identification via AutoDock Vina using crystal structures of related benzoxazepine-binding proteins (PDB: 6EW) .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanism of the sulfonamide coupling step?
- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plot) to determine activation energy and rate-limiting steps .
- Isotopic Labeling : Use deuterated triethylamine (Et3ND) to track proton transfer during sulfonamide formation via 2H NMR .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) simulate transition states and identify steric effects from the 2-fluorophenyl group .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular Dynamics (MD) Simulations : Analyze binding stability in solvent (e.g., explicit water models) over 100 ns trajectories .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase to prioritize analogs with modified substituents .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for fluorophenyl or methyl group modifications to guide SAR .
Q. How can discrepancies in biological activity data across studies be resolved?
- Meta-Analysis : Compare IC50 values from enzyme assays (e.g., kinase inhibition) while normalizing for assay conditions (pH, ionic strength) .
- Solubility Correction : Measure compound solubility in assay buffers (via nephelometry) and adjust activity data for bioavailable fractions .
- Proteomic Profiling : Use affinity pull-down assays with mass spectrometry to identify off-target interactions that explain variability .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Cyano Substitution : Replace the 2-fluorophenyl group with a cyano analog to reduce CYP450-mediated oxidation (see stability data in ).
- Methyl Group Optimization : Introduce gem-dimethyl groups on the benzoxazepine ring to block oxidative metabolism at C3/C5 .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
